molecular formula C13H21NO2S B2822274 Tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate CAS No. 1778361-89-9

Tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate

Cat. No.: B2822274
CAS No.: 1778361-89-9
M. Wt: 255.38
InChI Key: IEDKTICUOXGUJZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry due to their unique electronic properties and stability. The presence of tert-butyl groups in this compound enhances its steric hindrance, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur sources and appropriate carbon precursors.

    Introduction of Amino and Carboxylate Groups: Amino and carboxylate groups are introduced through substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while esterification can introduce the carboxylate group.

    Addition of Tert-butyl Groups: The tert-butyl groups are usually added via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate largely depends on its specific application and the functional groups present. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Tert-butyl 3-amino-5-ethylthiophene-2-carboxylate: Contains an ethyl group instead of a tert-butyl group.

    Tert-butyl 3-amino-5-phenylthiophene-2-carboxylate: Features a phenyl group in place of the tert-butyl group.

Uniqueness

The uniqueness of tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate lies in the presence of two bulky tert-butyl groups, which provide significant steric hindrance. This can influence its reactivity and stability, making it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.

Properties

IUPAC Name

tert-butyl 3-amino-5-tert-butylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-12(2,3)9-7-8(14)10(17-9)11(15)16-13(4,5)6/h7H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDKTICUOXGUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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